2-Bromo-3-iodo-1,4-dimethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

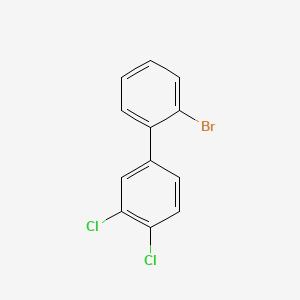

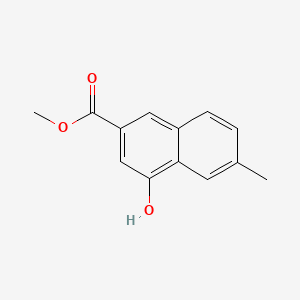

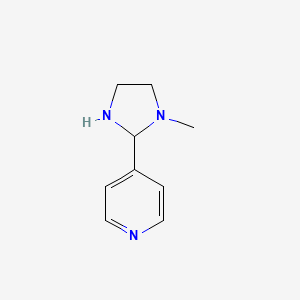

2-Bromo-3-iodo-1,4-dimethoxybenzene is a chemical compound with the molecular formula C8H8BrIO2 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-iodo-1,4-dimethoxybenzene consists of a benzene ring substituted with bromine (Br) and iodine (I) atoms at the 2nd and 3rd positions respectively, and methoxy (-OCH3) groups at the 1st and 4th positions .Physical And Chemical Properties Analysis

2-Bromo-3-iodo-1,4-dimethoxybenzene is a light-sensitive compound with a melting point between 153°C to 155°C . Its molecular weight is approximately 342.96 g/mol .Applications De Recherche Scientifique

Synthesis and Transformation into Sulfur-Functionalised Quinones : A study by Aitken et al. (2016) explored the bromination of a related compound, 1,4-dimethoxy-2,3-dimethylbenzene, and its conversion into sulfur-containing quinone derivatives. This highlights the potential of such brominated compounds in synthesizing new chemical entities with potential applications (Aitken, Jethwa, Richardson, & Slawin, 2016).

Thermochemistry of Halogen-Substituted Methylbenzenes : Verevkin et al. (2015) conducted a study on the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, which can provide essential data for understanding the physical and chemical properties of 2-Bromo-3-iodo-1,4-dimethoxybenzene in various applications (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

Synthesis of Deuterium Labeled Phenethylamine Derivatives : Xu and Chen (2006) synthesized deuterium-labeled derivatives of phenethylamine from a compound similar to 2-Bromo-3-iodo-1,4-dimethoxybenzene, indicating its use in creating labeled compounds for analytical applications, such as in gas chromatography-mass spectrometry assays (Xu & Chen, 2006).

Halogenations of Polyalkylbenzenes for Mixed Halogenated Compounds : Bovonsombat and Mcnelis (1993) used a similar methodology for the halogenation of polyalkylbenzenes, which can be relevant for the synthesis of mixed halogenated compounds like 2-Bromo-3-iodo-1,4-dimethoxybenzene (Bovonsombat & Mcnelis, 1993).

Synthesis of Dimethyl-4-bromoiodobenzenes : Yu (2008) studied the synthesis of dimethyl-4-bromoiodobenzenes, which are used in various fields, suggesting potential applications of 2-Bromo-3-iodo-1,4-dimethoxybenzene in the creation of aromatic organic intermediates (Yu, 2008).

Efficient Methods for Access to Synthetically Valuable Dibromobenzenes : Diemer, Leroux, and Colobert (2011) described methods for the synthesis of various derivatives based on regioselective bromination, which can be relevant for synthesizing compounds like 2-Bromo-3-iodo-1,4-dimethoxybenzene (Diemer, Leroux, & Colobert, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-3-iodo-1,4-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNYTPCCJBVMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-iodo-1,4-dimethoxybenzene | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)

![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)